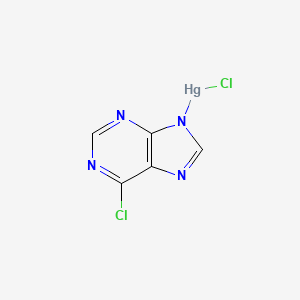

chloro-(6-chloropurin-9-yl)mercury

Description

Historical Context of Organomercury Chemistry in Synthesis and Structure Elucidation

Organomercury chemistry has a rich history, with its roots tracing back to the 19th century. wikipedia.org These compounds were among the first organometallics to be synthesized and have played a crucial role in the development of organic synthesis. google.com One of the earliest and most notable reactions is the mercuration of aromatic compounds, a type of electrophilic aromatic substitution, first reported by Otto Dimroth in 1898. wikipedia.orglibretexts.org This reaction involves the direct introduction of a mercury-containing group onto an aromatic ring. wikipedia.org

Historically, organomercurials have been valuable intermediates in organic synthesis due to the predictable and controlled cleavage of the carbon-mercury bond. wikipedia.org This stability, coupled with their reactivity under specific conditions, allows for a range of transformations. For instance, organomercury compounds can participate in transmetalation reactions, where the organic group is transferred from mercury to another metal, a process that has been instrumental in the synthesis of other organometallic reagents. wikipedia.org

Beyond their synthetic utility, organomercury compounds have been pivotal in the elucidation of chemical structures. The well-defined geometry of many organomercury compounds, which often feature linear C-Hg-X arrangements, provides a clear basis for structural analysis. wikipedia.orgcore.ac.uk X-ray crystallography and other spectroscopic techniques have been extensively used to study the structures of these compounds, contributing to a deeper understanding of bonding and coordination chemistry. core.ac.uk The study of secondary interactions, where the mercury atom forms weak bonds with other nearby atoms, has also been a significant area of research, providing insights into the subtle forces that influence molecular and crystal structures. core.ac.uk

Academic Significance of Purine (B94841) Scaffolds in Organic and Organometallic Chemistry

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of immense academic significance. acs.org Purines are fundamental components of nucleic acids, the building blocks of life, and their derivatives play crucial roles in numerous biological processes. acs.org This inherent biological importance has made the purine framework a prime target for synthetic and medicinal chemists.

In organic chemistry, the development of methods to functionalize the purine scaffold is a major area of research. nih.govacs.org The synthesis of substituted purines is driven by the quest for new therapeutic agents, as many purine analogs exhibit a wide range of pharmacological activities. acs.org For example, 6-chloropurine (B14466) is a key intermediate in the synthesis of various biologically active compounds, including antiviral and antitumor agents. medchemexpress.comglpbio.comcaltagmedsystems.co.uk The ability to selectively introduce different functional groups at various positions on the purine ring is crucial for structure-activity relationship studies and the optimization of biological activity. nih.govacs.org

The integration of purine scaffolds into organometallic chemistry has opened up new avenues for research. nih.govniscpr.res.in The nitrogen atoms in the purine ring can act as ligands, coordinating to metal centers to form a diverse array of organometallic complexes. niscpr.res.in The study of these complexes provides valuable information on the coordination chemistry of purines and the influence of the metal on the electronic properties and reactivity of the purine ring system. niscpr.res.in Furthermore, the use of organometallic reagents in the functionalization of purines has enabled the synthesis of novel derivatives that would be difficult to access through traditional organic methods. nih.govacs.org

Conceptual Integration of Organomercury and Purine Frameworks for Chemical Research

The conceptual integration of organomercury and purine frameworks brings together two distinct yet significant areas of chemistry. This combination allows for the creation of hybrid compounds, such as chloro-(6-chloropurin-9-yl)mercury, which serve as unique molecular probes for investigating a variety of chemical phenomena.

The synthesis of organomercury-purine hybrids typically involves the reaction of a purine derivative with an organomercury halide. niscpr.res.in In the case of this compound, the mercury atom is bonded to both a chlorine atom and the N9 position of the 6-chloropurine ring. This specific arrangement allows for the study of the electronic effects of the organomercury group on the purine system and vice versa.

From a structural standpoint, these hybrids offer insights into the coordination preferences of mercury and the nature of the mercury-nitrogen bond. The study of the crystal structures of these compounds can reveal details about intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in understanding the self-assembly of these molecules in the solid state.

Furthermore, the reactivity of these hybrid compounds can be explored. The C-Hg bond can be cleaved under specific conditions, allowing for the introduction of other functional groups at the purine N9 position. This provides a potential synthetic route to novel purine derivatives that may have interesting biological or material properties. The presence of the chlorine atom at the 6-position of the purine ring also offers a site for further chemical modification. chemicalbook.com

Structure

2D Structure

Properties

IUPAC Name |

chloro-(6-chloropurin-9-yl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN4.ClH.Hg/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTSEMALPYLCIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2HgN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization of Chloro 6 Chloropurin 9 Yl Mercury

X-ray Crystallography Studies

Elucidation of Solid-State Molecular Geometry and Conformation

The molecular geometry of chloro-(6-chloropurin-9-yl)mercury is dictated by the bonding between the mercury atom and the purine (B94841) ring. The 6-chloropurine (B14466) ligand itself is a planar bicyclic system. Upon coordination to the mercury atom at the N9 position, the fundamental planarity of the purine ring system is expected to be maintained.

Key geometric parameters such as bond lengths and angles around the mercury center and within the purine ligand would be precisely determined through X-ray diffraction. For instance, the Hg-N bond length would be a critical parameter to define the strength of the coordination. Similarly, the C-Cl bond length and the internal angles of the purine ring would be expected to show minor deviations compared to the free ligand, influenced by the electron-withdrawing effect of the mercury chloride group.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are anticipated to play a significant role in the supramolecular assembly.

Determination of the Mercury Coordination Environment within the Compound

The coordination environment of the mercury(II) ion in this compound is of central importance. Mercury(II) complexes commonly exhibit coordination numbers ranging from two to six, with a strong preference for linear, trigonal, or tetrahedral geometries. rsc.orgnih.govresearchgate.net

In this specific compound, the mercury atom is bonded to a chlorine atom and the N9 atom of the 6-chloropurine ligand. It is highly probable that the mercury center will adopt a coordination geometry that is close to linear, with the Cl-Hg-N9 angle approaching 180°. However, weaker intermolecular interactions with chlorine atoms or nitrogen atoms from neighboring molecules in the crystal lattice could lead to an expansion of the coordination sphere, resulting in a distorted higher coordination geometry. nih.gov The study of a wide range of mercury(II) halide complexes has shown that the final coordination geometry is a delicate balance between the electronic preferences of the metal center and the steric and electronic properties of the ligands and counter-ions involved. rsc.org

Advanced Spectroscopic Investigations

Spectroscopic techniques provide invaluable information about the structure and bonding of molecules in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and electronic environment of atoms in a molecule.

While the specific ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, an analysis of the spectra of the 6-chloropurine ligand provides a basis for predicting the expected chemical shifts in the complex. chemicalbook.comchemicalbook.comnih.govchemicalbook.com

The ¹H NMR spectrum of 6-chloropurine exhibits distinct signals for the protons on the purine ring. chemicalbook.comchemicalbook.com Upon coordination to the mercury atom, the chemical shifts of the H2 and H8 protons of the purine ring would be expected to experience a downfield shift due to the electron-withdrawing effect of the mercury chloride moiety attached at the N9 position.

Multi-Nuclear NMR for Heteroatom Environments (e.g., Mercury, Chlorine)

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of various nuclei. For this compound, in addition to standard ¹H and ¹³C NMR, the analysis of mercury (¹⁹⁹Hg) and chlorine (³⁵Cl, ³⁷Cl) isotopes would provide invaluable structural information.

¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus (I = 1/2) is NMR active and its chemical shift is highly sensitive to the nature of the ligands attached to the mercury atom. In this compound, the mercury atom is bonded to a chlorine atom and the N9 nitrogen of the 6-chloropurine ring. The ¹⁹⁹Hg NMR spectrum is expected to show a single resonance, and its chemical shift would be indicative of the electron-donating or -withdrawing nature of the purine ligand. The precise chemical shift would need to be determined experimentally, but it would likely fall within the typical range for organomercury halides.

³⁵Cl/³⁷Cl NMR: Chlorine has two quadrupolar NMR active isotopes, ³⁵Cl and ³⁷Cl. Due to their quadrupolar nature, the NMR signals for chlorine are generally broad. The chemical shift and linewidth of the chlorine signal would be influenced by the symmetry of the electric field gradient around the nucleus. In this compound, the chlorine atom is directly bonded to the mercury, and its NMR parameters would provide insight into the covalent character and dynamics of the Hg-Cl bond.

Due to the scarcity of direct experimental NMR data for this compound, a detailed data table cannot be presented. However, based on studies of similar compounds, the following table outlines the expected NMR characteristics.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Information |

| ¹⁹⁹Hg | -1000 to -2500 | Singlet | Coupling to nearby protons (e.g., H8 of the purine ring) might be observable. |

| ³⁵Cl/³⁷Cl | Highly variable, often broad | Broad singlet | - |

| ¹³C | See table below | - | - |

| ¹H | See table below | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the vibrations of the 6-chloropurine ring, with additional bands corresponding to the Hg-N and Hg-Cl bonds.

The characteristic vibrations of the purine ring system, including C=N, C=C, and C-N stretching, as well as in-plane and out-of-plane bending modes, would be present. The C-Cl stretch of the chlorine at the 6-position of the purine ring is also expected. The most informative new bands would be those associated with the mercury atom. The Hg-N stretching vibration would confirm the coordination of the purine to the mercury, while the Hg-Cl stretching vibration would provide evidence for the chloro ligand. These vibrations typically occur in the far-infrared region of the spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| Purine Ring (C=N, C=C stretches) | 1600 - 1400 | Medium to Strong |

| Purine Ring (Breathing modes) | 1400 - 1200 | Medium |

| C-H stretches (aromatic) | 3100 - 3000 | Weak to Medium |

| C-Cl stretch (on purine) | 800 - 600 | Medium |

| Hg-N stretch | 400 - 200 | Weak to Medium |

| Hg-Cl stretch | 350 - 200 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of multiple isotopes of mercury and chlorine.

The molecular ion peak [C₅H₂Cl₂N₄Hg]⁺ would exhibit a complex isotopic distribution. The fragmentation pattern would likely involve the cleavage of the Hg-Cl and Hg-N bonds. Key fragments would correspond to the [M-Cl]⁺ ion and the [6-chloropurinyl]⁺ fragment. The presence of these fragments would confirm the connectivity of the molecule.

| Ion | m/z (most abundant isotopes) | Interpretation |

| [C₅H₂³⁵Cl³⁷ClN₄²⁰²Hg]⁺ (Molecular Ion Cluster) | ~390 | Confirms the molecular formula and shows characteristic isotopic pattern of Hg and Cl. |

| [M - Cl]⁺ | ~355 | Loss of the chlorine atom from the mercury. |

| [6-chloropurinyl-Hg]⁺ | ~355 | Loss of the chlorine atom from the mercury. |

| [6-chloropurine]⁺ | ~154 | Cleavage of the Hg-N bond. |

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be primarily influenced by the electronic structure of the 6-chloropurine chromophore. The attachment of the -HgCl group at the N9 position is expected to cause a shift in the absorption maxima compared to the free 6-chloropurine ligand.

The purine ring system exhibits characteristic π → π* transitions. The position and intensity of these absorption bands can be sensitive to substitution and complexation. Studying the changes in the UV-Vis spectrum upon formation of the mercury complex can provide insights into the nature of the metal-ligand interaction.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition |

| 6-Chloropurine | ~265 | ~8,000 | π → π |

| This compound | Expected slight red or blue shift from 265 nm | To be determined experimentally | π → π |

Reactivity and Transformations of Chloro 6 Chloropurin 9 Yl Mercury

Carbon-Mercury Bond Reactivity

The C-Hg bond is a focal point of the molecule's organometallic character, susceptible to both transmetalation and cleavage reactions.

Transmetalation is a characteristic reaction of organomercury compounds, involving the transfer of the organic group from mercury to another metal. wikipedia.org This process is a valuable route for the synthesis of other organometallic compounds. In the case of chloro-(6-chloropurin-9-yl)mercury, the purinyl group can be transferred to a different metal center. While specific examples for this exact compound are not detailed in the literature, analogous reactions with other organomercurials provide a clear precedent. For instance, diarylmercury compounds can react with metals like aluminum to yield triorganoaluminum compounds. wikipedia.org

A well-documented example in a related system is the reaction of bis(6-diphenylphosphinoacenaphth-5-yl)mercury with various precious metal chlorides, such as those of rhodium and platinum. researchgate.net These reactions proceed with the extrusion of mercury or mercury(I) chloride, leading to the formation of new rhodium and platinum complexes. researchgate.net This suggests that this compound could serve as a purinylating agent in the synthesis of novel organometallic complexes with metals like palladium, platinum, or gold. wikipedia.orgresearchgate.net

Table 1: Examples of Transmetalation Reactions with Analogous Organomercury Compounds

| Organomercury Precursor | Reactant | Product | Reference |

|---|---|---|---|

| Diphenylmercury | Aluminum (Al) | Triphenylaluminium | wikipedia.org |

| Bis(6-diphenylphosphinoacenaphth-5-yl)mercury | [(CO)₂RhCl]₂ | (6-Ph₂P-Ace-5-)₂Rh(CO)Cl | researchgate.net |

This interactive table provides examples of transmetalation reactions that are analogous to those expected for this compound.

The carbon-mercury bond is susceptible to cleavage under various conditions, including protolytic cleavage. nih.govnih.gov Studies on related mercury alkyl compounds demonstrate that the Hg-C bond can be broken by protic acids, with the reaction rate being highly dependent on the nature of the ligands and the reaction conditions. nih.gov For example, promoting the reaction may require elevated temperatures, but the presence of other coordinating ligands can facilitate cleavage even at room temperature by forming higher coordinate mercury species that are more susceptible to bond breaking. nih.govnih.gov

Furthermore, the cleavage of the C-Hg bond can lead to the formation of radical species. Organomercury hydrides, formed from the reaction of organomercury halides with a hydride source, possess an exceptionally weak C-Hg bond that readily cleaves to generate alkyl radicals. wikipedia.org In the context of the purine (B94841) moiety, it is well-established that purine derivatives can be damaged by radicals, such as the hydroxyl radical (HO•), which is highly reactive towards DNA. nih.gov While many purine lesions can be formed by various reactive oxygen species, the formation of 5',8-cyclopurine lesions is exclusively linked to HO• attack. nih.gov One-electron reduction of purine derivatives is another pathway to produce free-radical intermediates. nih.gov

Functionalization of the Purine Moiety within the Hybrid Structure

The purine ring within the this compound structure contains multiple sites amenable to further chemical modification, notably the C6-chlorine atom and the ring nitrogen atoms.

The chlorine atom at the C6 position of the purine ring is a key site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This position on 6-chloropurine (B14466) is readily modified by oxygen, sulfur, nitrogen, and carbon-based nucleophiles. nih.gov This reactivity is retained in the organomercury derivative, enabling the synthesis of a diverse library of 6-substituted purinylmercury compounds. For example, reaction with thiols can introduce sulfur-containing moieties, a reaction pathway utilized in the synthesis of organomercury(II) complexes of 6-thioguanine, where the purine ligand coordinates to the metal. nih.gov The catabolism of purine rings in biological systems often involves enzymatic transformations that highlight the inherent reactivity of the purine core. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions at the C6-Position

| Nucleophile | Resulting C6-Substituent | Product Class |

|---|---|---|

| R-OH / RO⁻ | -OR (Alkoxy/Aryloxy) | 6-Alkoxypurinylmercury derivatives |

| R-SH / RS⁻ | -SR (Thioether) | 6-Thioetherpurinylmercury derivatives |

| R₂NH | -NR₂ (Amino) | 6-Aminopurinylmercury derivatives |

This interactive table outlines potential synthetic transformations via nucleophilic substitution at the C6-chlorine atom of the title compound.

The nitrogen atoms of the purine ring, particularly N7 and N9, are important sites for reactivity. While the mercury is attached at N9 in the title compound, reactions involving the other nitrogen atoms are still significant. In related 6-substituted purines, direct alkylation can lead to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer often being the major product under heating. nih.gov The differentiation between these isomers can be reliably achieved using NMR spectroscopy, based on the chemical shifts of the C5 and C8 carbon atoms. nih.gov

Furthermore, the nitrogen atoms can act as coordination sites. In organomercury complexes with 6-thioguanine, the ligand has been shown to act in a bidentate fashion, coordinating to mercury through both a sulfur atom and the deprotonated N7 nitrogen. nih.gov The mercury atom in organomercury compounds can also participate in secondary interactions with nitrogen atoms from the same or surrounding molecules, influencing the crystal structure and coordination geometry. core.ac.uk

Catalytic Applications and Ligand Exchange Processes

Organomercury compounds, including potentially this compound, can participate in catalytic processes, often in conjunction with other transition metals. Palladium-catalyzed cross-coupling reactions between organomercurials and organic halides are a known method for forming C-C bonds. wikipedia.org Similarly, organomercury reagents have been employed in palladium-catalyzed carbonylation reactions. wikipedia.org These applications suggest that this compound could act as a storable, solid source of a specific purinyl nucleophile for use in catalytic cross-coupling chemistry.

Ligand exchange is a fundamental process in the chemistry of this compound. The exchange of the chloride ligand on the mercury atom is one possibility. More significantly, the coordination of other ligands to the mercury center can influence the reactivity of the C-Hg bond. As noted, the coordination of additional ligands can promote protolytic cleavage of the Hg-C bond by creating a higher coordinate, more reactive mercury species. nih.govnih.gov This susceptibility to ligand-induced reactions is a key feature of its chemistry. While gold has been studied as a catalyst for mercury oxidation, the direct catalytic applications of organomercury compounds themselves are more specialized. nih.gov

Potential Role as a Precursor or Intermediate in Catalytic Cycles

Organomercury compounds, despite their toxicity, have found utility as intermediates and catalysts in various organic transformations. wikipedia.org Their reactivity stems from the nature of the carbon-mercury bond, which can be cleaved under various conditions to generate reactive species.

One of the primary applications of organomercurials in catalysis is in transmetalation reactions . wikipedia.org In these processes, the organic group from the mercury compound is transferred to another metal, typically a transition metal like palladium. This reaction is a cornerstone of many cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. wikipedia.org For instance, organomercurials can react with palladium catalysts to form organopalladium species, which then participate in the catalytic cycle. While not specifically documented for this compound, it is plausible that it could serve as a precursor for the synthesis of other 6-substituted purine derivatives through such palladium-catalyzed cross-coupling reactions. wikipedia.org

The general scheme for such a catalytic cycle involving a hypothetical purinylmercury compound would involve:

Oxidative Addition: A palladium(0) species reacts with an organic halide.

Transmetalation: The organomercury compound, this compound, transfers the 6-chloropurin-9-yl group to the palladium center, displacing the chloride ligand.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

Furthermore, mercury(II) compounds are known to catalyze certain reactions, such as the hydration of acetylenes. wikipedia.org The catalytic activity is attributed to the ability of Hg(II) to act as a Lewis acid, activating the substrate towards nucleophilic attack. It is conceivable that this compound could exhibit some Lewis acidic character at the mercury center, potentially allowing it to catalyze certain transformations, although this remains speculative without direct experimental evidence.

Ligand Exchange Dynamics and Stability of Mercury(II) Complexes

The stability of mercury(II) complexes and the dynamics of ligand exchange are crucial factors influencing their reactivity and potential catalytic applications. Mercury(II) is a soft Lewis acid and therefore forms strong bonds with soft Lewis bases, such as sulfur-containing ligands, and also coordinates effectively with nitrogen donors like those present in the purine ring system. nih.gov

The this compound compound features a covalent bond between mercury and the N9 position of the 6-chloropurine ring. The chloride ligand attached to the mercury atom can be subject to exchange with other ligands present in the solution. The rate and equilibrium of this exchange depend on several factors, including the nature of the incoming ligand, the solvent, and the temperature.

Studies on related mercury(II) complexes with various ligands provide insight into the potential stability of this compound and its derivatives. The stability of mercury(II) complexes is often quantified by their stability constants (log K). Higher log K values indicate greater thermodynamic stability. For example, mercury(II) forms highly stable complexes with thiol-containing ligands and also with various nitrogen-based ligands.

The stability of mercury(II) complexes with different ligands can be compared using their stability constants. Below is a table of stability constants for some relevant mercury(II) complexes, which helps to contextualize the expected stability of a purine-mercury complex.

| Ligand | Complex | Log K |

| Penicillamine | Hg(Pen)₂ | ~40 |

| aneN₄ | [Hg(aneN₄)]²⁺ | 23.1 |

| Sar | [Hg(sar)]²⁺ | 28.1 |

| Diamsar | [Hg(diamsar)]²⁺ | 26.4 |

This table presents data for related mercury(II) complexes to illustrate general stability trends and is not specific to this compound.

Computational and Theoretical Investigations of Chloro 6 Chloropurin 9 Yl Mercury

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can elucidate bonding characteristics, molecular geometries, and energetic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying organometallic complexes, including those of mercury. For a compound like chloro-(6-chloropurin-9-yl)mercury, DFT calculations would be instrumental in understanding the nature of the mercury-purine bond.

DFT studies on related mercury-DNA base complexes have revealed that mercury(II) has a high affinity for the nitrogen atoms of purine (B94841) and pyrimidine (B1678525) bases. rsc.orgnih.gov These studies often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets that can handle the relativistic effects of the heavy mercury atom, like the LANL2DZ or Def2-TZVP basis sets.

Key parameters that can be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can quantify the nature of the Hg-N bond, determining its covalent and ionic character.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions. nih.gov

Interaction Energies: The strength of the bond between the mercury chloride moiety and the 6-chloropurine (B14466) can be calculated and corrected for basis set superposition error (BSSE).

Table 1: Illustrative DFT-Calculated Properties for a Generic Purine-HgCl Complex

| Property | Illustrative Value | Significance |

| Hg-N Bond Length (Å) | 2.1 - 2.3 | Indicates the distance between the mercury and the coordinating nitrogen atom of the purine ring. |

| Hg-Cl Bond Length (Å) | 2.3 - 2.5 | Represents the distance between mercury and the chlorine atom. |

| N-Hg-Cl Bond Angle (°) | ~180 | A linear arrangement is often favored for two-coordinate mercury complexes. |

| HOMO-LUMO Energy Gap (eV) | 3.0 - 5.0 | Relates to the electronic stability and reactivity of the complex. A larger gap suggests higher stability. |

| NBO Charge on Hg (a.u.) | +1.0 to +1.5 | Provides information on the degree of charge transfer between the mercury and the ligands. |

Note: The values in this table are illustrative and based on typical findings for related organomercury complexes, not specific to this compound.

In the context of organomercury-purine complexes, HF calculations, often with a basis set like 6-31G*, can be used to optimize the geometry and calculate interaction energies. cuni.czsioc-journal.cn The results can then be refined using methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2).

A comparative study using both DFT and HF methods can provide a more complete picture of the electronic structure. For instance, comparing the HOMO-LUMO gaps calculated by both methods can offer insights into the role of electron correlation.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide information on static molecules, molecular dynamics (MD) simulations can explore the conformational landscape and dynamic behavior of a molecule over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its behavior in different environments, such as in solution.

MD simulations on related systems, such as guanine (B1146940) quadruplexes and DNA strands interacting with metal ions, have provided detailed insights into structural stability and dynamics. nih.govacs.org For this compound, an MD simulation would typically involve:

Force Field Parameterization: Developing or adapting a force field (e.g., a general Amber force field, GAFF) to accurately describe the interactions involving the mercury atom. acs.org

System Setup: Placing the molecule in a simulation box with a solvent, typically water, and ions to neutralize the system.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the MD trajectory can reveal:

Conformational Preferences: The most populated shapes the molecule adopts.

Flexibility: The degree of movement in different parts of the molecule, such as the rotation around the Hg-N bond.

Solvent Effects: How the surrounding solvent molecules interact with and influence the structure of the complex.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can also be employed, where the core of the molecule (the purine and mercury) is treated with quantum mechanics, and the surrounding solvent is treated with classical molecular mechanics. nih.govresearchgate.net This approach provides a balance between accuracy and computational cost for studying reactions and dynamics in solution.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, the following spectroscopic parameters could be computationally predicted:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated IR and Raman spectra with experimental ones, the proposed structure can be confirmed. Specific vibrational modes, such as the Hg-N and Hg-Cl stretching frequencies, would be of particular interest.

NMR Chemical Shifts: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov This would aid in the assignment of experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. rsc.org This can help in understanding the electronic transitions within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for a Generic Purine-HgCl Complex

| Spectroscopy Type | Parameter | Predicted Range (Illustrative) | Significance |

| IR | Hg-N Stretch (cm⁻¹) | 200 - 400 | Characteristic of the mercury-purine bond. |

| IR | Hg-Cl Stretch (cm⁻¹) | 250 - 350 | Characteristic of the mercury-chloride bond. |

| ¹³C NMR | Purine Carbons (ppm) | 110 - 160 | Shifts upon coordination to mercury can indicate the binding site. |

| UV-Vis | λ_max (nm) | 260 - 280 | Corresponds to π → π* transitions in the purine ring, possibly shifted by mercury coordination. |

Note: The values in this table are illustrative and based on typical findings for related organomercury and purine complexes, not specific to this compound.

Reaction Mechanism Elucidation for Organomercury-Purine Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and transformation of organomercury-purine complexes. By mapping the potential energy surface of a reaction, key features like transition states and intermediates can be identified.

For the formation of this compound, a likely reaction would involve the mercuration of 6-chloropurine. DFT calculations could be used to explore different possible pathways for this reaction, determining the activation energies for each step. The general mechanism of mercuration often involves electrophilic attack by a mercury species on the purine ring. nih.gov

Furthermore, the reactivity of the C-Hg bond in subsequent reactions could be investigated. For example, the mechanism of demercuration or transmetalation reactions could be elucidated. Understanding these reaction mechanisms at a theoretical level can provide valuable insights for synthetic chemists and toxicologists. Studies on the methylation of mercuric mercury by bacteria and other environmental pathways also rely on computational modeling to understand the intricate steps involved. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing chloro-(6-chloropurin-9-yl)mercury, and how is purity validated?

- Methodological Answer : Synthesis typically involves mercury(II) chloride reacting with 6-chloropurine under controlled conditions (e.g., inert atmosphere, polar solvents like DMF). Purification via column chromatography or recrystallization is critical. Characterization employs ¹H/¹³C NMR to confirm the Hg–N coordination (downfield shifts in purine protons) and FT-IR to identify Hg–Cl stretching vibrations (~300–350 cm⁻¹). X-ray crystallography is recommended for unambiguous structural confirmation, as seen in analogous mercury-purine complexes .

Q. Which spectroscopic techniques best resolve mercury coordination geometry in this compound?

- Methodological Answer : Extended X-ray Absorption Fine Structure (EXAFS) at the Hg L₃-edge provides bond distances and coordination numbers, distinguishing linear (Hg–Cl) vs. trigonal geometries. Raman spectroscopy complements this by detecting Hg–Cl vibrational modes (200–250 cm⁻¹). For solution-phase studies, ¹⁹⁹Hg NMR (though low sensitivity) can infer coordination changes via chemical shift trends .

Advanced Research Questions

Q. How does the electronic structure of 6-chloropurine influence mercury's reactivity in cross-coupling catalysis?

- Methodological Answer : The electron-withdrawing Cl substituent on purine enhances Hg’s electrophilicity, facilitating transmetalation in Stille or Suzuki reactions. Comparative studies with Hg-phenyl analogs (e.g., from Pharos Project data) show slower kinetics due to steric hindrance from the purine ring. Density Functional Theory (DFT) calculations can model charge distribution and predict reaction pathways .

Q. What environmental transformation pathways dominate for this compound, and how are they modeled?

- Methodological Answer : In aqueous systems, photodegradation via Hg–Cl bond cleavage generates Hg⁰ and 6-chloropurine radicals, detectable by HPLC-MS . Computational models (e.g., Quantitative Structure-Activity Relationships, QSAR ) predict bioaccumulation potential using logP values. Field studies should monitor methylation potential in anaerobic sediments, a critical pathway for mercury toxicity .

Q. How do contradictions in reported thermal stability arise, and what experimental controls resolve them?

- Methodological Answer : Discrepancies may stem from trace moisture or light exposure during thermogravimetric analysis (TGA). Replicate experiments under strict anhydrous conditions (e.g., glovebox-prepared samples) and dynamic light scattering (DLS) to assess aggregation can clarify decomposition mechanisms. Cross-validate with differential scanning calorimetry (DSC) to isolate phase transitions .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition mechanisms?

- Methodological Answer : Kinetic assays with purine-metabolizing enzymes (e.g., xanthine oxidase) quantify inhibition constants (Kᵢ). Competitive vs. non-competitive binding is discerned via Lineweaver-Burk plots. Isothermal Titration Calorimetry (ITC) measures enthalpy changes, while molecular docking (using purine analogs from ) predicts binding poses. Toxicity profiling requires ICP-MS to track cellular Hg uptake .

Research Design & Data Analysis

Q. How to design experiments probing this compound’s interaction with DNA repair proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to proteins like PARP-1. Fluorescence anisotropy with labeled oligonucleotides detects conformational changes. For cellular studies, CRISPR knockouts of repair pathways (e.g., BER) can isolate Hg-specific effects. Validate with synchrotron X-ray fluorescence imaging to map Hg localization .

Q. What statistical approaches address batch variability in mercury quantification?

- Methodological Answer : Employ robust regression models (e.g., Huber loss) to handle outliers in ICP-MS data. Principal Component Analysis (PCA) identifies confounding variables (e.g., solvent purity). Interlaboratory comparisons using certified reference materials (e.g., NIST SRM 3133) ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.